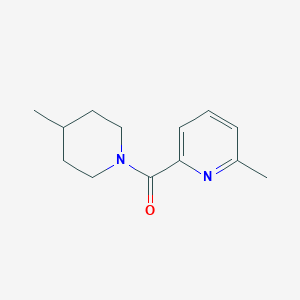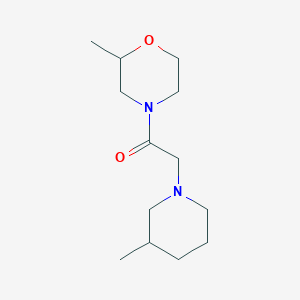
1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone, also known as MMPE or Methyl-MPEP, is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. MMPE is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in modulating synaptic transmission and plasticity in the central nervous system (CNS).
作用機序
MGluR5 is a G-protein-coupled receptor that is widely expressed in the CNS, particularly in the hippocampus, cortex, and striatum. Activation of mGluR5 by glutamate leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC)-protein kinase C (PKC) and the extracellular signal-regulated kinase (ERK) pathways. These pathways are involved in the regulation of synaptic transmission and plasticity, as well as in the modulation of neuronal excitability and survival.
1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor, which prevents the binding of glutamate and the subsequent activation of intracellular signaling pathways. This results in the modulation of glutamatergic neurotransmission, which has been implicated in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone has been shown to modulate glutamatergic neurotransmission in various brain regions, which has been implicated in the pathophysiology of various neurological disorders. 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone has been shown to reduce anxiety-related behaviors in animal models, which has been attributed to the modulation of glutamatergic neurotransmission in the amygdala. 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone has also been shown to improve cognitive deficits in animal models of schizophrenia, which has been attributed to the modulation of glutamatergic neurotransmission in the prefrontal cortex.
実験室実験の利点と制限
1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone is a selective antagonist of mGluR5, which makes it a useful tool compound for studying the role of mGluR5 in various physiological and pathological processes in the CNS. The use of 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone in lab experiments has several advantages, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, one limitation of 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone is its relatively short half-life, which may require frequent dosing in in vivo experiments.
将来の方向性
There are several future directions for further research on 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone. One area of research is the development of novel compounds that target mGluR5 with improved potency and selectivity. Another area of research is the investigation of the role of mGluR5 in the pathophysiology of various neurological disorders, including anxiety, depression, schizophrenia, Parkinson's disease, and addiction. Additionally, further research is needed to elucidate the downstream signaling pathways that are modulated by mGluR5 and the potential therapeutic targets for these pathways.
合成法
The synthesis of 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone involves the reaction of 2-(3-methylpiperidin-1-yl)ethanamine with 2-bromo-N-(2-methylmorpholin-4-yl)acetamide in the presence of a palladium catalyst. The reaction proceeds via a Suzuki coupling reaction, which results in the formation of 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone as a white solid with a melting point of 158-160°C. The purity of 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone can be further improved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
科学的研究の応用
1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, schizophrenia, Parkinson's disease, and addiction. The selective antagonism of mGluR5 by 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone has been shown to modulate glutamatergic neurotransmission, which is involved in the pathophysiology of these disorders. 1-(2-Methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone has also been used as a tool compound to study the role of mGluR5 in various physiological and pathological processes in the CNS.
特性
IUPAC Name |
1-(2-methylmorpholin-4-yl)-2-(3-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11-4-3-5-14(8-11)10-13(16)15-6-7-17-12(2)9-15/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMJADGXKSDBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)N2CCOC(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508668.png)
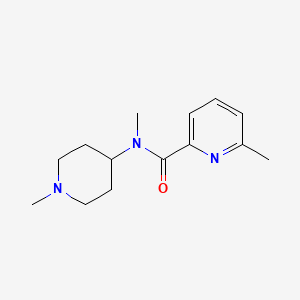
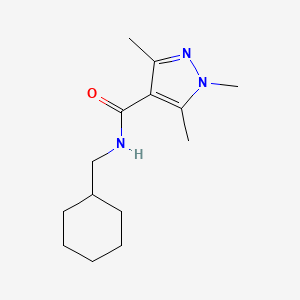

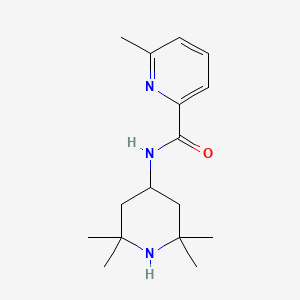

![3-bromo-5-chloro-2-methoxy-N-methyl-N-[(1-methylimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7508705.png)
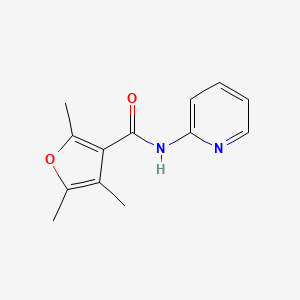
![N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7508724.png)
![N-[(3-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508727.png)
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)

